molecular formula C10H13BrClNO B7843707 2-(4-Bromophenyl)morpholine hydrochloride

2-(4-Bromophenyl)morpholine hydrochloride

Cat. No.: B7843707
M. Wt: 278.57 g/mol
InChI Key: WBFDCHKYIJEWJO-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)morpholine hydrochloride is a chemical compound characterized by its bromophenyl group attached to a morpholine ring, which is further protonated to form a hydrochloride salt. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)morpholine hydrochloride typically involves the reaction of 4-bromophenol with morpholine in the presence of a suitable catalyst under controlled conditions. The reaction proceeds through nucleophilic substitution, where the bromine atom in 4-bromophenol is replaced by the morpholine group.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This may include the use of advanced catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromophenyl)morpholine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the bromophenyl group.

  • Substitution: Substitution reactions can introduce new substituents at the bromine or morpholine positions.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or hydrogen peroxide.

  • Reduction reactions might involve hydrogen gas and a metal catalyst.

  • Substitution reactions can employ nucleophiles like amines or alcohols.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can have different biological and chemical properties.

Scientific Research Applications

2-(4-Bromophenyl)morpholine hydrochloride has several applications in scientific research:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be employed in biological studies to investigate its effects on cellular processes.

  • Industry: The compound is used in the production of various chemical products, including dyes and polymers.

Mechanism of Action

The mechanism by which 2-(4-Bromophenyl)morpholine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

2-(4-Bromophenyl)morpholine hydrochloride is similar to other bromophenyl derivatives and morpholine compounds. its unique structure and properties set it apart from these compounds. Some similar compounds include:

  • 2-(3-Bromophenyl)morpholine hydrochloride

  • 2-(2-Bromophenyl)morpholine hydrochloride

  • 2-(4-Bromophenyl)piperidine hydrochloride

These compounds share structural similarities but may exhibit different chemical and biological properties.

Properties

IUPAC Name

2-(4-bromophenyl)morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO.ClH/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10;/h1-4,10,12H,5-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFDCHKYIJEWJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC=C(C=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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